![molecular formula C6H11NO3 B1503063 Methyl 2-(3-aminooxetan-3-YL)acetate CAS No. 1105662-99-4](/img/structure/B1503063.png)
Methyl 2-(3-aminooxetan-3-YL)acetate
Overview
Description
“Methyl 2-(3-aminooxetan-3-YL)acetate” is a chemical compound with the molecular formula C6H11NO3. It has a molecular weight of 145.16 g/mol . It is typically stored at a temperature of 4°C .
Physical And Chemical Properties Analysis
“Methyl 2-(3-aminooxetan-3-YL)acetate” is a liquid at room temperature . It has a molecular weight of 145.16 g/mol . More specific physical and chemical properties such as boiling point, density, and solubility were not found in the sources I accessed .Scientific Research Applications
Synthesis and Chemical Analysis
- The development of methods for the gas chromatography-mass spectrometric identification of partially methylated aminosugars from glycolipids reveals the importance of detailed analytical techniques in understanding the structure and function of complex biological molecules (Stellner, Saito, & Hakomori, 1973).
- Research on the synthesis of oxetane/azetidine containing spirocycles highlights the chemical versatility and potential applications of compounds related to Methyl 2-(3-aminooxetan-3-yl)acetate in creating novel molecular structures with possible therapeutic benefits (Jones, Proud, & Sridharan, 2016).
Biological and Medical Applications
- A study on the conversion of Methylglyoxal to Acetol by Escherichia coli Aldo-Keto Reductases offers insights into the metabolic pathways involving alpha-oxoaldehydes, which are chemically related to Methyl 2-(3-aminooxetan-3-yl)acetate, and their importance in cellular detoxification processes (Ko et al., 2005).
- The synthesis and evaluation of bipyrazolic derivatives as corrosion inhibitors demonstrates the potential of chemical compounds, including those structurally related to Methyl 2-(3-aminooxetan-3-yl)acetate, in industrial applications beyond the pharmaceutical realm (Missoum et al., 2013).
Analytical Techniques
- Techniques for the synthesis and mass fragmentographic analysis of partially O-methylated 2-N-methylglucosamines indicate the importance of advanced analytical methods in the identification and quantification of specific chemical moieties within larger molecules, which could be relevant for studying derivatives of Methyl 2-(3-aminooxetan-3-yl)acetate (Tai, Yamashita, & Kobata, 1975).
Mechanism of Action
Safety and Hazards
“Methyl 2-(3-aminooxetan-3-YL)acetate” is classified as a dangerous substance. It has hazard statements H227, H302, H315, H318, H335, indicating that it is combustible, harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces, washing hands thoroughly after handling, and storing in a well-ventilated place .
properties
IUPAC Name |
methyl 2-(3-aminooxetan-3-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-9-5(8)2-6(7)3-10-4-6/h2-4,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJCNSXLGUROLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(COC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-aminooxetan-3-YL)acetate | |
CAS RN |
1105662-99-4 | |
Record name | Methyl 3-amino-3-oxetaneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1105662-99-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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